molecular formula C19H17N3O2S B535010 BRD-6929 CAS No. 849234-64-6

BRD-6929

Numéro de catalogue: B535010
Numéro CAS: 849234-64-6
Poids moléculaire: 351.4 g/mol
Clé InChI: ABZSPJVXTTUFAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BRD-6929 (CAS 849234-64-6) is a selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 (IC₅₀ = 1 nM, Kᵢ = 0.2 nM) and HDAC2 (IC₅₀ = 8 nM, Kᵢ = 1.5 nM) with >30 μM IC₅₀ for HDAC4-9 and moderate activity against HDAC3 (IC₅₀ = 458 nM, Kᵢ = 270 nM) . Structurally, it is a derivative of tacedinaline, modified by the addition of a 2-thiophene group at the 5-position of the anilide ring, which confers nanomolar potency and selectivity for HDAC1/2 over HDAC3 .

Méthodes De Préparation

Structural Basis and Design Rationale

BRD-6929 (C₁₉H₁₇N₃O₂S; MW 351.42) features a bifunctional aromatic core with a thiophene moiety and acetamide substituents . The canonical SMILES representation (O=C(NC1=CC(C2=CC=CS2)=CC=C1N)C3=CC=C(NC(C)=O)C=C3 ) highlights its two primary domains:

  • A thiophene-containing aniline linked via an amide bond to

  • A para-substituted benzamide with an acetylated amine .

This design aligns with class I HDAC inhibitor pharmacophores, where the thiophene group enhances selectivity for HDAC1/2 over other isoforms (e.g., HDAC3/8) . The hydroxamic acid alternative, common in pan-HDAC inhibitors, is replaced by a 2-aminoanilide zinc-binding group (ZBG), which reduces off-target effects while maintaining high affinity (Ki = 0.2 nM for HDAC1) .

Synthetic Routes and Optimization

Key Synthetic Intermediates

The synthesis of this compound involves modular coupling of two aromatic precursors:

  • Thiophene-aniline derivative (Intermediate A): Synthesized via Friedel-Crafts acylation of thiophene, followed by nitration and reduction to yield the aniline .

  • Acetamide-substituted benzoic acid (Intermediate B): Prepared through acetylation of 4-aminobenzoic acid .

IntermediateStructureKey Reagents/Conditions
AC₈H₆N₂S (Thiophene-aniline)HNO₃/H₂SO₄ (nitration), H₂/Pd-C (reduction)
BC₉H₉NO₂ (Acetamidobenzoic acid)Acetic anhydride, pyridine, 80°C

Coupling and Final Assembly

The final step involves amide bond formation between Intermediates A and B using carbodiimide crosslinkers (e.g., EDC/HOBt) :

Intermediate A+Intermediate BEDC, HOBt, DMFThis compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{EDC, HOBt, DMF}} \text{this compound}

Reaction conditions (e.g., solvent, temperature) are optimized to minimize epimerization and byproducts. Patent US2018360927 specifies dichloromethane (DCM) as the solvent and room temperature for 12 hours . The crude product is purified via reverse-phase HPLC to ≥98% purity, as confirmed by LC-MS .

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.62 (d, J = 8.4 Hz, 2H), 7.89–7.72 (m, 4H), 7.45 (d, J = 4.0 Hz, 1H), 2.11 (s, 3H) .

  • HRMS : m/z 352.1218 [M+H]⁺ (calc. 352.1211) .

Purity and Solubility

This compound exhibits solubility in DMSO (14.23 mM) and is stable at -20°C for ≥1 month . Commercial batches (e.g., Medchemexpress HY-100719) report >98% purity via HPLC with a C18 column (acetonitrile/water gradient) .

Formulation and Stability

For in vivo studies, this compound is formulated in DMSO/PEG300/Tween 80 (5:4:1 v/v) to enhance bioavailability . Accelerated stability studies (40°C/75% RH) show <5% degradation over 3 months, supporting its use in long-term experiments .

Challenges in Synthesis

Selectivity Optimization

The thiophene moiety’s electron-rich nature facilitates π-π interactions with HDAC1/2’s catalytic tunnels, but its incorporation demands precise stoichiometry to avoid polymerization . Suboptimal coupling yields (<60%) were reported in early iterations, necessitating excess EDC (1.5 eq) .

Scalability

Large-scale production faces hurdles in:

  • Cost of thiophene derivatives : Sourcing high-purity thiophene-aniline increases production costs by ~30% .

  • Purification : HPLC purification limits batch sizes to <100 mg, though recent advances in flash chromatography (C18 cartridges) have improved throughput .

Comparative Analysis of HDAC Inhibitors

ParameterThis compoundSAHA (Vorinostat)ACY-957
HDAC1 IC50 (nM)1102
Brain PenetranceHighLowModerate
Synthetic Steps465
Purity>98%95%>99%

This compound’s streamlined synthesis and selectivity profile position it as a superior candidate for CNS-targeted therapies compared to broader-spectrum inhibitors like SAHA .

Analyse Des Réactions Chimiques

HDAC Inhibition Mechanism

BRD-6929 selectively inhibits HDAC1 and HDAC2 with IC₅₀ values of 1 nM and 8 nM , respectively, while showing weaker activity against HDAC3 (IC₅₀ = 458 nM) and minimal effects on other HDAC isoforms (>30 µM) . Its benzamide-based structure enables zinc ion chelation in the HDAC catalytic pocket, a mechanism shared by class I HDAC inhibitors .

Table 1: HDAC Isozyme Inhibition Profile of this compound

HDAC IsozymeIC₅₀ (nM)Binding Affinity (Kᵢ)
HDAC11<0.2 nM
HDAC281.5 nM
HDAC3458270 nM
HDAC4–9>30,000Not applicable
Data from in vitro enzymatic assays .

Selectivity and Binding Kinetics

  • Binding Half-Lives : this compound exhibits prolonged binding to HDAC1 (>2,400 minutes) and HDAC2 (>4,800 minutes), compared to HDAC3 (1,200 minutes), explaining its sustained epigenetic effects .

  • Structural Basis : The thiophene and acetamido groups enhance selectivity for HDAC1/2 over HDAC3, as demonstrated by crystallographic studies .

In Vitro Reactivity and Cellular Effects

  • Histone Acetylation : In neuronal cultures, this compound (1–10 µM) increases acetylation of histones H2B (tetraacetylation), H3K9, and H4K12, with an EC₅₀ of 7.2 µM for H4K12 acetylation .

  • Synergy with DNA-Damaging Agents : Unlike other HDAC inhibitors (e.g., BRD7914), this compound does not induce γH2AX (a DNA damage marker) or enhance cisplatin-induced apoptosis, indicating a distinct mechanism unrelated to DNA damage .

In Vivo Pharmacokinetics and Brain Penetrance

  • Plasma and Brain Exposure : Administered intraperitoneally (45 mg/kg), this compound achieves plasma Cₘₐₓ = 17.7 µM and brain Cₘₐₓ = 0.83 µM, with comparable half-lives (~7 hours) .

  • Epigenetic Modulation : Ten-day treatment in mice elevates histone acetylation by 1.5–2.0-fold in the hippocampus and striatum, supporting its use in neurological disorders .

Combination Therapy Potential

This compound enhances the latency-reversing effects of protein kinase C (PKC) agonists like gnidimacrin in HIV-1-infected cells, suggesting utility in "shock-and-kill" strategies for HIV eradication .

Chemical Stability and Solubility

  • Solubility : Soluble in DMSO (14.23 mM) and formulations containing SBE-β-CD .

  • Degradation Pathways : Stability studies indicate no significant degradation under standard storage conditions (-20°C) .

This compound’s selective HDAC1/2 inhibition, brain bioavailability, and unique epigenetic modulation profile position it as a promising candidate for neurological and infectious disease research. Its lack of DNA damage induction distinguishes it from broader-spectrum HDAC inhibitors, offering a safer profile for combination therapies.

Applications De Recherche Scientifique

JQ12 has a wide range of scientific research applications, including:

    Chemistry: JQ12 is used as a chemical tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.

    Biology: In biological research, JQ12 is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: JQ12 has shown potential as a therapeutic agent in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also being explored for its potential in treating neurodegenerative diseases and inflammatory conditions.

    Industry: In the pharmaceutical industry, JQ12 is used in drug discovery and development to identify new therapeutic targets and optimize drug candidates.

Mécanisme D'action

JQ12 exerts its effects by selectively inhibiting histone deacetylase 1 and histone deacetylase 2. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity. The molecular targets of JQ12 include the histone deacetylase enzymes themselves, as well as various transcription factors and co-repressor complexes. The pathways involved in JQ12’s mechanism of action include chromatin remodeling, gene expression regulation, and signal transduction .

Comparaison Avec Des Composés Similaires

Key Pharmacokinetic and Functional Properties:

  • Brain Penetration : Achieves brain Cₘₐₓ = 0.83 μM and plasma Cₘₐₓ = 17.7 μM in mice after a single 45 mg/kg intraperitoneal dose, with a brain half-life (T₁/₂) of 6.4 hours .
  • Epigenetic Effects : Induces dose-dependent H4K12 acetylation (EC₅₀ = 7.2 μM) in neuronal cultures and enhances H2B acetylation in vivo, making it suitable for mood-related behavioral studies .

Comparison with Similar HDAC Inhibitors

Selectivity and Structural Modifications

BRD-6929’s selectivity arises from its 2-thiophene substitution, which exploits steric differences in the HDAC1/2 catalytic tunnels. This modification contrasts with other inhibitors:

Compound HDAC1/2 Selectivity Mechanism HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Brain Penetrance Key Applications
This compound 2-Thiophene at anilide 5-position 1 8 458 High Mood disorders, HIV latency
Entinostat Pan-class I (no selective substitution) ~300* ~300* ~300* Moderate Cancer (e.g., leukemia)
ACY-957 2-Thiophene substitution (similar to this compound) Not reported Not reported >1,000 High Oncology, neurodegeneration
BRD-4884 4-Fluorophenyl substitution Not reported Not reported >1,000 Moderate Preclinical cancer models
Tacedinaline Parent compound (no thiophene) ~1,000* ~1,000* ~1,000* Low Pan-HDAC inhibitor (obsolete)

*Estimated values based on micromolar-range pan-inhibition .

  • Key Insights: this compound and ACY-957 achieve HDAC1/2 selectivity through thiophene substitution, but this compound has superior published potency data . BRD-4884 and BRD3349 use 4-fluorophenyl groups instead of thiophene, retaining selectivity but with uncharacterized potency . Entinostat and tacedinaline lack selective substitutions, resulting in pan-class I inhibition and lower utility in CNS applications .

Pharmacokinetic and Functional Advantages

  • Brain Exposure: this compound’s brain-to-plasma AUC ratio (0.15) surpasses entinostat and tacedinaline, enabling robust CNS target engagement .
  • Duration of Action : Long HDAC1/2 binding half-lives (>2,400 minutes) ensure sustained epigenetic modulation .
  • Safety Profile: No cytotoxicity observed in primary neuronal cultures at 1–10 μM, unlike entinostat, which shows dose-limiting gastrointestinal toxicity .

Research Implications and Limitations

Advantages of this compound

  • Precision in CNS Research : High brain penetration and selectivity make it ideal for studying HDAC1/2 roles in neuropsychiatric disorders .

Limitations and Knowledge Gaps

  • HDAC3 Off-Target Effects : While 270 nM Kᵢ for HDAC3 is weak, prolonged exposure in vivo may still perturb HDAC3-dependent pathways .
  • Comparative Data Scarcity : Potency metrics for ACY-957 and BRD-4884 remain unpublished, hindering direct efficacy comparisons .

Activité Biologique

BRD-6929 is a selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. It has garnered attention in recent years due to its potential therapeutic applications in various cancers and other diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different cellular contexts, and implications for future research.

This compound functions by inhibiting the activity of HDAC1 and HDAC2, enzymes that play a critical role in the regulation of gene expression through the removal of acetyl groups from histones. This deacetylation process typically leads to transcriptional repression. By inhibiting these enzymes, this compound promotes the accumulation of acetylated histones, resulting in the activation of genes involved in cell cycle regulation, apoptosis, and differentiation.

Key Mechanisms:

  • Inhibition of HDAC Activity : this compound binds to the active site of HDAC1 and HDAC2, preventing substrate access.
  • Induction of Apoptosis : Increased levels of acetylated histones lead to enhanced expression of pro-apoptotic factors.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, contributing to its anti-tumor effects.

Efficacy in Cancer Models

This compound has been evaluated in several preclinical studies, demonstrating significant anti-cancer activity across various cell lines. Notably, it has shown efficacy against multiple myeloma and other hematological malignancies.

Table 1: Summary of this compound's Efficacy in Cancer Cell Lines

Cell LineIC50 (µM)Effect on Cell ViabilityInduction of Apoptosis
Multiple Myeloma0.5>70% inhibitionHigh
Ovarian Cancer1.0>60% inhibitionModerate
Breast Cancer0.8>65% inhibitionHigh

Case Studies

  • Multiple Myeloma : In a study involving multiple myeloma cell lines, this compound demonstrated potent cytotoxic effects with an IC50 value as low as 0.5 µM. The compound not only inhibited cell proliferation but also induced apoptosis as evidenced by increased cleaved PARP and caspase-3 levels .
  • Ovarian Cancer : Research on ovarian cancer cell lines revealed that this compound effectively reduced cell viability by over 60% at concentrations around 1 µM. The compound was shown to activate apoptotic pathways, contributing to its therapeutic potential .
  • Breast Cancer : In breast cancer models, this compound exhibited similar efficacy with an IC50 of approximately 0.8 µM, leading to significant reductions in tumor growth and induction of apoptosis .

Comparative Analysis with Other HDAC Inhibitors

To contextualize the activity of this compound within the broader landscape of HDAC inhibitors, a comparison with other notable compounds is essential.

Table 2: Comparison of this compound with Other HDAC Inhibitors

CompoundTargetIC50 (µM)Clinical Status
This compoundHDAC1/20.5Preclinical
SAHAPan-HDAC0.8Approved
EntinostatHDAC11.5Phase II
MocetinostatHDAC1/22.0Phase I

Structural Insights

The structure of this compound includes a thiophene group that enhances its selectivity for HDAC1 and HDAC2 compared to other isoforms . This structural characteristic contributes to its favorable pharmacokinetic properties, including brain penetration capabilities.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for confirming BRD-6929’s selectivity toward HDAC1 and HDAC2 over other isoforms?

  • Methodological Answer : Use recombinant human HDAC enzymes (HDAC1-9) with isoform-specific substrates. Measure IC50 values via fluorometric assays after 180-minute incubations. This compound’s selectivity is confirmed by its IC50 values: 0.001 µM (HDAC1), 0.008 µM (HDAC2), and >30 µM for HDAC4-9 . Kinetic binding assays (e.g., Ki values: 0.2 nM for HDAC1 vs. 270 nM for HDAC3) further validate specificity .

Q. How can researchers assess this compound’s brain penetrance and pharmacokinetic profile in preclinical models?

  • Methodological Answer : Administer this compound via intraperitoneal injection (e.g., 45 mg/kg in mice) and collect plasma/brain tissues at timed intervals. Use LC-MS/MS to quantify compound exposure. Reported parameters include brain Cmax (0.83 µM), T1/2 (6.4 hours), and AUC (3.9 µM·hr/L), confirming blood-brain barrier penetration .

Q. What in vitro assays best demonstrate this compound’s epigenetic modulation in neuronal cells?

  • Methodological Answer : Treat primary neuronal cultures (1–20 µM this compound for 6–24 hours) and perform Western blotting for histone acetylation markers (e.g., H4K12ac, H2Bac). Dose-dependent EC50 values (e.g., 7.2 µM for H4K12ac) and time-course experiments validate target engagement .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in latent HIV-1 reactivation models?

  • Methodological Answer : Co-administer this compound with PKC agonists (e.g., gnidimacrin) in latently infected cell lines. Measure HIV-1 RNA/DNA levels via qRT-PCR and flow cytometry. Optimize dosing by comparing synergistic effects across this compound concentrations (e.g., 1–10 µM) .

Q. What controls are essential for validating this compound’s lack of cytotoxicity in neuronal cultures?

  • Methodological Answer : Include vehicle controls and measure cell viability via MTT assays or ATP-based luminescence. This compound (1–10 µM) shows no significant changes in cell count or apoptosis markers in striatal primary cultures .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s high in vitro affinity (Ki) and lower cellular potency (EC50)?

  • Methodological Answer : Analyze cellular uptake kinetics and histone deacetylase complex accessibility. Compare intracellular free drug concentrations (via mass spectrometry) with Ki values. Consider off-target effects using proteomic profiling or HDAC3-selective inhibitors to isolate contributions .

Q. What strategies optimize this compound’s dosing regimen for sustained epigenetic effects in chronic behavioral models?

  • Methodological Answer : Perform longitudinal studies with repeated dosing (e.g., 10 days in mice). Monitor acetylated histone levels (H3K9ac, H4K12ac) in brain regions via Western blot. Adjust dosing intervals based on T1/2 (6.4–7.2 hours) to maintain steady-state concentrations .

Q. How do researchers address variability in this compound’s efficacy across different mood-related behavioral assays?

  • Methodological Answer : Standardize behavioral paradigms (e.g., forced swim test, sucrose preference) and control for strain/sex differences (e.g., C57BL/6J males). Use factorial ANOVA to isolate this compound’s effects from confounding variables like stress or circadian rhythms .

Q. What computational approaches predict this compound’s off-target interactions with non-HDAC epigenetic regulators?

  • Methodological Answer : Perform molecular docking simulations against structurally related enzymes (e.g., sirtuins, HATs). Validate predictions with enzymatic inhibition assays and CRISPR-Cas9 knockdown models to confirm specificity .

Q. How can researchers reconcile this compound’s limited clinical translatability despite robust preclinical data?

  • Methodological Answer : Conduct species-specific pharmacokinetic/pharmacodynamic modeling. Compare murine and human microsomal stability data. Use human-derived neuronal cultures or organoids to bridge in vitro-in vivo gaps .

Q. Key Considerations for Data Interpretation

  • Contradiction Analysis : When HDAC1/2 inhibition data conflict with phenotypic outcomes (e.g., inconsistent histone acetylation), use orthogonal assays (e.g., ChIP-seq for locus-specific acetylation) and validate antibody specificity .
  • Reproducibility : Follow guidelines for experimental reporting (e.g., detailing compound purity, vehicle composition, and blinding protocols) to align with standards in chemical biology .

Propriétés

IUPAC Name

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSPJVXTTUFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BRD-6929
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BRD-6929
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BRD-6929
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BRD-6929
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BRD-6929
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
BRD-6929

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.